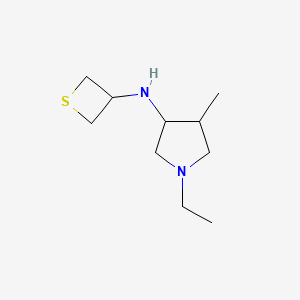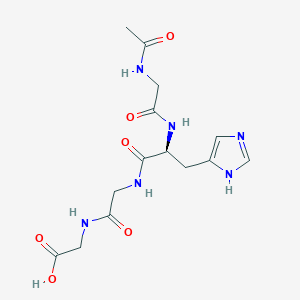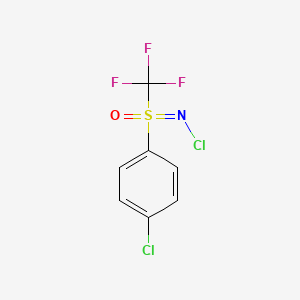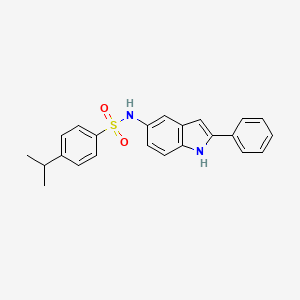
1-Amino-2,4-bis(ethylsulfanyl)acridin-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the acridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of amino and ethylthio groups: Functionalization of the acridine core with amino and ethylthio groups can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of ethylthio groups to sulfoxides or sulfones.
Reduction: Reduction of the acridinone core to acridine.
Substitution: Nucleophilic or electrophilic substitution reactions at the amino or ethylthio positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of ethylthio groups would yield sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe or in DNA intercalation studies.
Medicine: Possible applications in drug discovery and development, particularly in anticancer or antimicrobial research.
Industry: Use in the development of dyes, pigments, or materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one would depend on its specific application. For example:
Biological activity: It may interact with DNA or proteins, affecting cellular processes.
Chemical reactivity: The presence of amino and ethylthio groups can influence its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Aminoacridine: A related compound with known biological activity.
2,4-Dimethylacridine: Another derivative with different substituents.
Uniqueness
1-Amino-2,4-bis(ethylthio)acridin-9(10H)-one is unique due to the presence of both amino and ethylthio groups, which can impart distinct chemical and biological properties compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
89331-35-1 |
|---|---|
Molekularformel |
C17H18N2OS2 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
1-amino-2,4-bis(ethylsulfanyl)-10H-acridin-9-one |
InChI |
InChI=1S/C17H18N2OS2/c1-3-21-12-9-13(22-4-2)16-14(15(12)18)17(20)10-7-5-6-8-11(10)19-16/h5-9H,3-4,18H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
UVBJPCZNNZCMAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC(=C2C(=C1N)C(=O)C3=CC=CC=C3N2)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-(4'-Benzoyl-[1,1'-biphenyl]-4-yl)-3-(4-(di-p-tolylamino)phenyl)acrylonitrile](/img/structure/B12941526.png)



![Rel-(2R,3R)-7-bromo-6-(4-fluorophenyl)-2,3-dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12941573.png)
![Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane](/img/structure/B12941580.png)


![[(2R)-morpholin-2-yl]methanamine](/img/structure/B12941596.png)


![1-bromo-2-[2-[2-(2-bromophenyl)phenyl]phenyl]benzene](/img/structure/B12941605.png)


